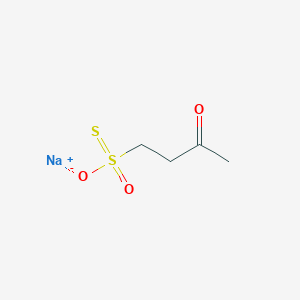
3-Acetoxy-5-hydroxy styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxy-5-hydroxy styrene is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is used for research purposes .
Synthesis Analysis
A practical route for the preparation of poly(4-hydroxystyrene), a useful photoresist material, has been reported . The synthesis and characterization of poly(4-hydroxystyrene) (PHS) and poly(4-vinylphenol) (PVPh) by the polymer modification route are reported. Polystyrene prepared by free-radical and anionic polymerization was acetylated quantitatively to poly(4-acetylstyrene) (ACPS) with acetyl chloride and anhydrous aluminum trichloride in carbon disulfide .Molecular Structure Analysis
The molecular structure of 3-Acetoxy-5-hydroxy styrene is represented by the formula C10H10O3 .Chemical Reactions Analysis
The polymerization of the three acetylated 4-vinylphenols was performed by free radical polymerization . The chain transfer constants of styrene and 4-acetoxy styrene 4c in toluene were evaluated in the Mayo procedure using the number-average molecular weight (Mn) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetoxy-5-hydroxy styrene include a molecular weight of 178.18 g/mol, a molecular formula of C10H10O3, and a complexity of 200 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
Nitroxide-mediated radical polymerization techniques have been explored using styrene derivatives, where certain TEMPO derivatives like 4-acetoxy-2,2,6,6-tetramethylpiperidine-1-oxy (ATEMPO) offer an optimal balance between hydrophilic and hydrophobic characteristics for living radical polymerization in emulsion. This method is critical for synthesizing polymers with controlled properties (Cao, He, Li, & Yang, 2001).
The synthesis of H-shaped copolymers through a combination of reversible addition-fragmentation chain transfer (RAFT) polymerization and cation ring-opening polymerization (CROP) has been demonstrated using styrene and other monomers. This innovative approach allows the creation of well-defined block copolymers with unique structures and properties (Liu & Pan, 2005).
Catalysis and Reaction Mechanisms
- The hydration of olefins like styrene to produce alcohols has been investigated using wool-supported palladium catalysts. This method showcases the ability to convert hydrophobic compounds into more functionalized derivatives under mild conditions, opening pathways for synthesizing valuable chemical intermediates (Wang, Sui, Huang, & Jiang, 2006).
Polymer Modification and Applications
- Styrene/4-hydroxystyrene gradient copolymers have been synthesized and analyzed for their potential in compatibilizing immiscible polymer blends through hydrogen-bonding effects. This research highlights the importance of functionalized styrenic polymers in enhancing the physical properties of polymer blends, which is crucial for developing new materials with tailored characteristics (Kim, Zhou, Nguyen, & Torkelson, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
(3-ethenyl-5-hydroxyphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-3-8-4-9(12)6-10(5-8)13-7(2)11/h3-6,12H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGQHSMFHGYADS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700728 |
Source


|
| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-5-hydroxy styrene | |
CAS RN |
920489-98-1 |
Source


|
| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)
![3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate](/img/structure/B587950.png)



![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)




![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)


